molecular formula C8H10ClN3O B1416468 N-(3-chloro-4-methoxyphenyl)guanidine CAS No. 1125409-86-0

N-(3-chloro-4-methoxyphenyl)guanidine

Cat. No.: B1416468
CAS No.: 1125409-86-0
M. Wt: 199.64 g/mol
InChI Key: JGOPTUOKOZUFBJ-UHFFFAOYSA-N
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Description

N-(3-chloro-4-methoxyphenyl)guanidine is a chemical compound with the molecular formula C8H10ClN3O. It is a derivative of guanidine, a functional group that is prevalent in many natural products, pharmaceuticals, and biochemical processes

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-4-methoxyphenyl)guanidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of guanidine derivatives include thioureas, carbodiimides, and various metal salts . Reaction conditions can vary widely depending on the desired product, but mild conditions are often preferred to maintain the integrity of the guanidine functional group.

Major Products

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxides or other oxygen-containing compounds, while substitution reactions may produce a variety of substituted guanidine derivatives .

Mechanism of Action

The mechanism of action of N-(3-chloro-4-methoxyphenyl)guanidine involves its interaction with specific molecular targets and pathways. Guanidine derivatives are known to interact with enzymes and receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-(3-chloro-4-methoxyphenyl)guanidine include other guanidine derivatives such as:

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

2-(3-chloro-4-methoxyphenyl)guanidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClN3O/c1-13-7-3-2-5(4-6(7)9)12-8(10)11/h2-4H,1H3,(H4,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGOPTUOKOZUFBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)N=C(N)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801286829
Record name N-(3-Chloro-4-methoxyphenyl)guanidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801286829
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1125409-86-0
Record name N-(3-Chloro-4-methoxyphenyl)guanidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1125409-86-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(3-Chloro-4-methoxyphenyl)guanidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801286829
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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